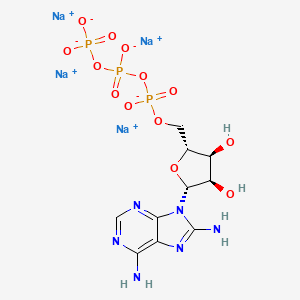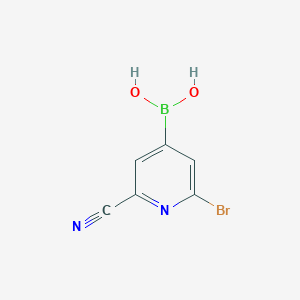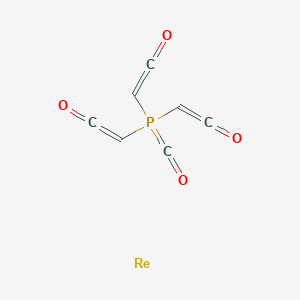
8-Aminoadenosine-5'-O-triphosphate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminoadenosine-5’-O-triphosphate (sodium salt) is an aminated derivative of adenosine-5’-triphosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine nucleobase with an amino group. It is primarily used in scientific research for receptor mapping and studying nucleotide substrate specificity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoadenosine-5’-O-triphosphate involves the modification of adenosine-5’-triphosphate. The hydrogen atom at the 8th position of the adenine nucleobase is replaced by an amino group through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 8-Aminoadenosine-5’-O-triphosphate typically involves large-scale chemical synthesis under controlled conditions. The compound is often supplied as an aqueous solution of the sodium salt, with a typical concentration of 10 mM .
化学反応の分析
Types of Reactions: 8-Aminoadenosine-5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and nucleophiles. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may result in various substituted adenosine derivatives .
科学的研究の応用
8-Aminoadenosine-5’-O-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in receptor mapping and studying nucleotide substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized biochemical reagents
作用機序
The mechanism of action of 8-Aminoadenosine-5’-O-triphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 8th position of the adenine nucleobase allows for unique binding interactions, which can inhibit or modify the activity of these targets. This compound has been shown to inhibit poly(A) polymerase in yeast, leading to chain termination during RNA synthesis .
類似化合物との比較
Adenosine-5’-triphosphate (ATP): The parent compound, without the amino modification.
8-Bromo-adenosine-5’-triphosphate: Another modified ATP derivative with a bromine atom at the 8th position.
8-Methyl-adenosine-5’-triphosphate: A derivative with a methyl group at the 8th position.
Uniqueness: 8-Aminoadenosine-5’-O-triphosphate is unique due to the presence of the amino group at the 8th position, which allows for specific interactions and applications not possible with other ATP derivatives. This modification enhances its utility in receptor mapping and studying nucleotide substrate specificity .
特性
分子式 |
C10H13N6Na4O13P3 |
|---|---|
分子量 |
610.12 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Na/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChIキー |
AXYUSSRGOAAJCU-ZVQJTLEUSA-J |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)







![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)

![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
